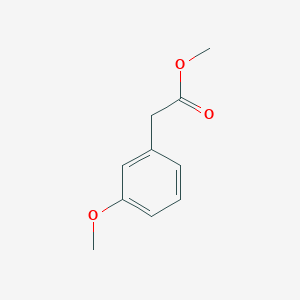
Methyl 2-(3-methoxyphenyl)acetate
Vue d'ensemble
Description
“Methyl 2-(3-methoxyphenyl)acetate” is a laboratory chemical . It is also known by other names such as “methyl (3-methoxyphenyl)acetate” and "Methyl m-methoxyphenylacetate" .
Synthesis Analysis
The synthesis of “Methyl 2-(3-methoxyphenyl)acetate” involves a two-step process. The first step includes the synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one which is performed in choline chloride:urea DES. In the second step, S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one is performed in a microwave-induced reaction .
Molecular Structure Analysis
The molecular weight of “Methyl 2-(3-methoxyphenyl)acetate” is 180.2 . Its InChI code is 1S/C10H12O3/c1-12-9-5-3-4-8(6-9)7-10(11)13-2/h3-6H,7H2,1-2H3 .
Chemical Reactions Analysis
“Methyl 2-(3-methoxyphenyl)acetate” is involved in a two-step synthesis process from anthranilic acid, using two green chemistry approaches: utilization of the DES and microwave-induced synthesis .
Physical And Chemical Properties Analysis
“Methyl 2-(3-methoxyphenyl)acetate” is a liquid at ambient temperature . It has a density of 1.1±0.1 g/cm3 . Its boiling point is 254.0±15.0 °C at 760 mmHg . The flash point is 86-88°C .
Applications De Recherche Scientifique
Synthesis of Quinazolinone Derivatives
Methyl 2-(3-methoxyphenyl)acetate: is used in the synthesis of quinazolinone derivatives, which are important compounds in pharmaceutical and medicinal chemistry. These derivatives exhibit a wide range of biological activities, including antibacterial, antiviral, anticancer, enzyme inhibitory, and anti-HIV properties . The compound serves as a scaffold for creating various analogues to enhance biological activity.
Green Chemistry Applications
The compound is involved in green synthetic procedures, particularly in the two-step synthesis from anthranilic acid. This process utilizes deep eutectic solvents (DES) and microwave-induced synthesis, highlighting the compound’s role in environmentally friendly chemical practices .
Agrochemical Intermediate
As an organic intermediate, Methyl 2-(3-methoxyphenyl)acetate finds applications in the agrochemical industry. It can be used in the synthesis of pesticides and herbicides, contributing to the development of new formulations for crop protection .
Pharmaceutical Intermediate
In the pharmaceutical sector, this compound is used to synthesize various drugs. Its role as an intermediate allows for the creation of compounds with potential therapeutic applications, including the treatment of diseases and disorders .
Dyestuff Field
The compound is utilized in the dyestuff field, where it acts as an intermediate in the synthesis of dyes and pigments. These dyes are used in a variety of industries, from textiles to inks, enhancing the color properties of different materials .
Chemical Synthesis
Methyl 2-(3-methoxyphenyl)acetate: is a key component in chemical synthesis, where it is used to create a variety of chemical products. Its versatility in reactions makes it a valuable compound for research and industrial applications .
Mécanisme D'action
While the specific mechanism of action for “Methyl 2-(3-methoxyphenyl)acetate” is not directly mentioned, similar compounds have shown promising neuroprotective and anti-inflammatory properties. The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Safety and Hazards
“Methyl 2-(3-methoxyphenyl)acetate” should be handled with care. It is recommended to avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Keep containers tightly closed in a dry, cool, and well-ventilated place . It does not meet the classification criteria based on available data .
Propriétés
IUPAC Name |
methyl 2-(3-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-9-5-3-4-8(6-9)7-10(11)13-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVIOYCZTJRBDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334084 | |
| Record name | methyl 2-(3-methoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-methoxyphenyl)acetate | |
CAS RN |
18927-05-4 | |
| Record name | methyl 2-(3-methoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

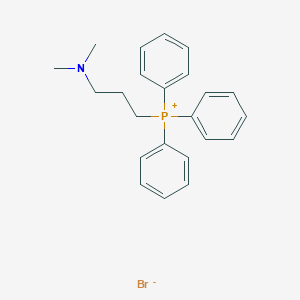
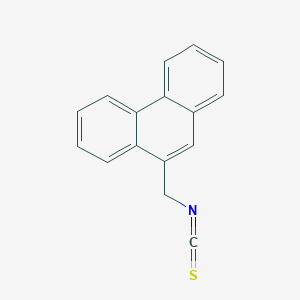
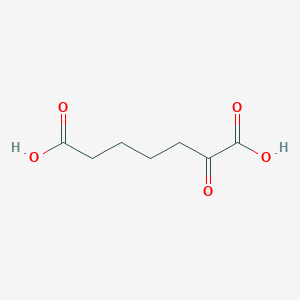
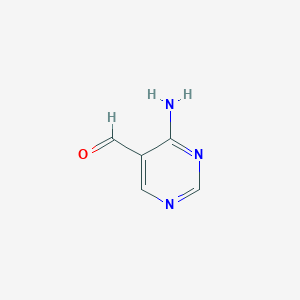
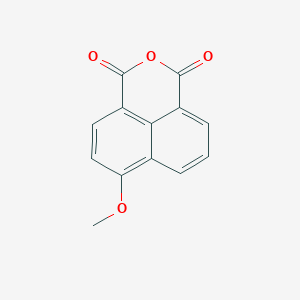
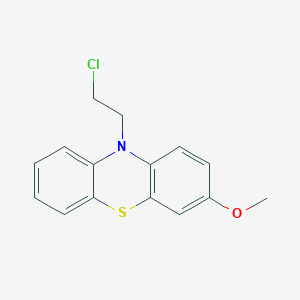
![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate](/img/structure/B100502.png)
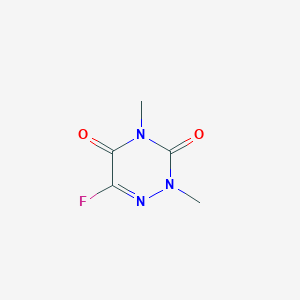
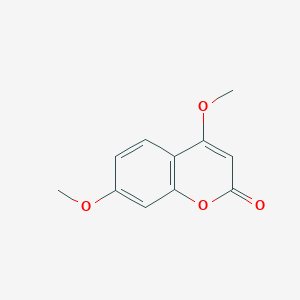
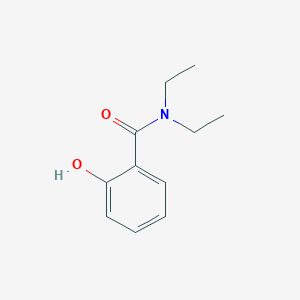
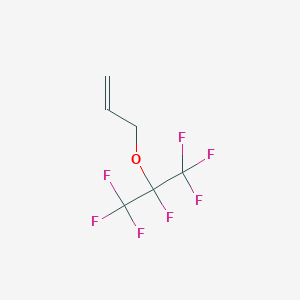

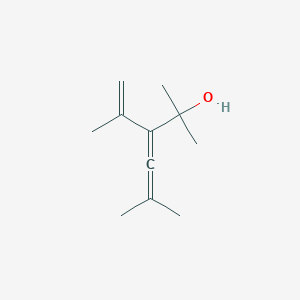
![(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B100513.png)